molecular formula C22H24ClFO7 B607935 Henagliflozin CAS No. 1623804-44-3

Henagliflozin

Cat. No.: B607935
CAS No.: 1623804-44-3
M. Wt: 454.9 g/mol
InChI Key: HYTPDMFFHVZBOR-VNXMGFANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Henagliflozin is synthesized through a multi-step process involving the formation of its core structure, followed by the introduction of various functional groups. The synthesis typically starts with the preparation of the bicyclic core, which involves cyclization reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts and reaction conditions to facilitate the formation of the desired product. The process is scaled up in industrial reactors, and the final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Henagliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Henagliflozin has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of sodium-glucose cotransporter 2 inhibitors.

    Biology: Investigated for its effects on glucose metabolism and renal function.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating type 2 diabetes mellitus.

    Industry: Employed in the development of new antidiabetic drugs and formulations.

Mechanism of Action

Henagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 protein in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine and a consequent reduction in blood glucose levels. The molecular target of this compound is the sodium-glucose cotransporter 2 protein, and the pathway involved is the renal glucose reabsorption pathway .

Comparison with Similar Compounds

Henagliflozin’s unique structural features and high selectivity make it a valuable addition to the class of sodium-glucose cotransporter 2 inhibitors, offering potential benefits in the treatment of type 2 diabetes mellitus.

Properties

CAS No.

1623804-44-3

Molecular Formula

C22H24ClFO7

Molecular Weight

454.9 g/mol

IUPAC Name

(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1

InChI Key

HYTPDMFFHVZBOR-VNXMGFANSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F

SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SHR3824;  SHR-3824;  SHR 3824;  Henagliflozin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Henagliflozin
Reactant of Route 2
Henagliflozin
Reactant of Route 3
Henagliflozin
Reactant of Route 4
Henagliflozin
Reactant of Route 5
Henagliflozin
Reactant of Route 6
Henagliflozin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.